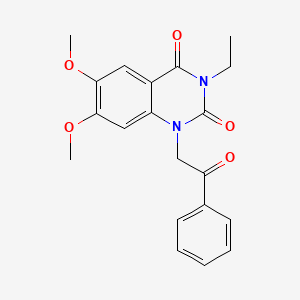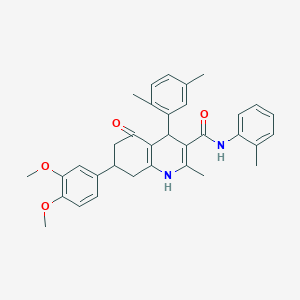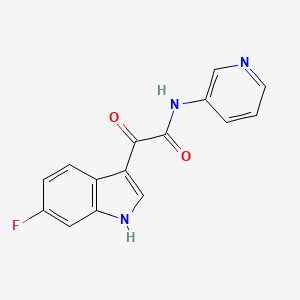![molecular formula C15H15NO4S B4734647 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid, also known as PPARγ agonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the thiazolidinedione class of drugs and acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).
Mécanisme D'action
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist acts as an agonist for the 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ receptor, which is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ by 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist leads to the transcriptional activation of target genes involved in glucose uptake, lipid metabolism, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include improved insulin sensitivity, increased glucose uptake in adipose tissue and skeletal muscle, reduced adipocyte differentiation and lipid accumulation, weight loss, inhibition of tumor growth, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include its well-established mechanism of action, extensive research on its therapeutic applications, and availability of synthetic compounds for use in experiments. The limitations of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include the potential for off-target effects, variability in response among different cell types and animal models, and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include the development of more selective agonists with reduced off-target effects, the identification of novel therapeutic applications in other diseases, and the optimization of dosing regimens to maximize therapeutic benefits while minimizing toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist and to identify potential biomarkers for patient selection and monitoring of therapy.
Applications De Recherche Scientifique
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and inflammation. In diabetes, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. In obesity, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce adipocyte differentiation and lipid accumulation, leading to weight loss. In cancer, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)12-9-21-14(16-12)13-7-6-11(20-13)8-19-10-4-2-1-3-5-10/h1-7,12,14,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMDNRGBTOBYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(O2)COC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)

![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)

![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4734626.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4734648.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)